Norambreinolide

Übersicht

Beschreibung

- Es ähnelt stark einer anderen Verbindung namens Sclareol , die ein in Pflanzen vorkommendes Antimykotikum ist.

- Sclareolid wird als Duftstoff in Kosmetika verwendet und wurde in jüngerer Zeit als Gewichtsverlust-Ergänzungsmittel vermarktet, obwohl klinische Beweise, die diese Wirkung unterstützen, fehlen.

Sclareolid: .

Vorbereitungsmethoden

- Sclareolid kann auf verschiedenen Wegen synthetisiert werden, darunter chemische Umwandlungen und Extraktion aus natürlichen Quellen.

- Industrielle Produktionsmethoden umfassen die Isolierung aus Pflanzenextrakten oder die Verwendung synthetischer Ansätze.

Analyse Chemischer Reaktionen

- Sclareolid unterliegt verschiedenen Arten von Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, variieren je nach der spezifischen Umwandlung.

- Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen Derivate der Stammverbindung.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Norambreinolide and its derivatives have been investigated for several biological activities, including:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that this compound has the potential to inhibit the growth of cancer cells, suggesting its application in cancer therapy .

- Immunomodulatory Effects : this compound has been reported to modulate immune responses, making it a candidate for further research in immunotherapy .

Synthesis of Derivatives

The synthesis of this compound derivatives has been an area of active research. Various methodologies have been developed to create compounds with enhanced biological activities:

- Bromination : The synthesis of 7α- and 17-bromonorambreinolides from this compound has been reported, showcasing the versatility of the compound in generating bioactive derivatives .

- Dihomodrimane Sesquiterpenoids : Researchers synthesized nitrogen-containing dihomodrimane sesquiterpenoids from this compound, which exhibited notable antimicrobial activity .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various nitrogen-containing derivatives of this compound demonstrated their antimicrobial efficacy. The synthesized compounds were tested against multiple bacterial strains, showing promising results that indicate their potential as new antibacterial agents.

Case Study 2: Anticancer Properties

In another investigation, this compound was tested against HepG2 liver cancer cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of 2.57 µM, suggesting its potential as a therapeutic agent for liver cancer treatment .

Data Tables

| Activity | Compound | IC50 (µM) | Target Pathogen/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | N/A | Various bacterial strains |

| Anticancer | This compound | 2.57 | HepG2 liver cancer cells |

| Immunomodulatory | This compound | N/A | Immune cells |

Wirkmechanismus

- The exact mechanism by which sclareolide exerts its effects remains an area of ongoing research.

- It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Sclareolid liegt in seinen strukturellen Merkmalen und vielfältigen Anwendungen.

- Zu ähnlichen Verbindungen gehören Sclareol (sein enger Analog), andere Sesquiterpenlactone und verwandte Terpenoide.

Biologische Aktivität

Norambreinolide, a sesquiterpenoid compound, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, antimicrobial efficacy, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The synthesis of this compound and its derivatives often involves complex organic reactions, yielding compounds with enhanced biological properties. For instance, dihomodrimane sesquiterpenoids derived from this compound have been synthesized and evaluated for their antimicrobial activities .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been extensively studied. Various research findings indicate that these compounds exhibit significant antifungal and antibacterial activities against a range of pathogens.

Antifungal Activity

This compound demonstrates potent antifungal activity against several species, including:

- Aspergillus niger

- Fusarium solani

- Penicillium chrysogenum

- Alternaria alternata

The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 4 | 0.094 | Antifungal |

| Compound 17 | 0.25 | Antifungal |

| Compound 8 | 0.95 | Antifungal |

| Compound 25 | 1.5 | Antifungal |

These values indicate that certain derivatives of this compound possess antifungal activity comparable to or exceeding standard antifungal agents like caspofungin .

Antibacterial Activity

In addition to antifungal activity, this compound derivatives have shown antibacterial properties against both Gram-positive and Gram-negative bacteria:

- Bacillus sp. (Gram-positive)

- Pseudomonas aeruginosa (Gram-negative)

The MIC values for selected compounds are:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 4 | 0.75 | Antibacterial |

| Compound 25 | 1.5 | Antibacterial |

| Kanamycin (standard) | 3.0 | Antibacterial |

These results highlight the potential of this compound derivatives as effective antibacterial agents .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:

- Synthesis and Evaluation of Dihomodrimane Sesquiterpenoids : This study synthesized various dihomodrimane compounds from this compound and assessed their antimicrobial efficacy. Some compounds exhibited MIC values lower than established standards, indicating promising therapeutic potential .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound derivatives to key bacterial enzymes such as DNA gyrase and dihydrofolate reductase. These studies corroborate the observed in vitro activities, suggesting that structural modifications can enhance binding and efficacy against microbial targets .

Eigenschaften

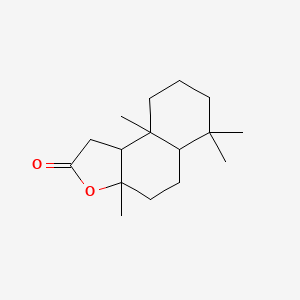

IUPAC Name |

3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJGXCIJJXALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859489 | |

| Record name | 3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

320.00 to 321.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1216-84-8, 564-20-5 | |

| Record name | Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1216-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 125 °C | |

| Record name | Norambreinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.